molecular formula C19H17BrN4O B2939394 1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole CAS No. 2380067-45-6

1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole

Cat. No.: B2939394
CAS No.: 2380067-45-6
M. Wt: 397.276
InChI Key: QSODWMGOXZMCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a bromopyridine moiety, an azetidine ring, and a benzodiazole core, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the bromopyridine derivative. The bromopyridine can be synthesized through bromination of pyridine derivatives . The azetidine ring is then introduced via cyclization reactions, often using azetidine precursors and appropriate catalysts . The final step involves coupling the bromopyridine-azetidine intermediate with the benzodiazole core under specific conditions, such as palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(5-Bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity . The azetidine ring and benzodiazole core contribute to the compound’s stability and binding affinity, enhancing its overall efficacy .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O/c20-14-7-13(8-21-9-14)19(25)23-10-15(11-23)24-17-4-2-1-3-16(17)22-18(24)12-5-6-12/h1-4,7-9,12,15H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSODWMGOXZMCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)C5=CC(=CN=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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